(4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone
Overview
Description
(4-benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone is an aromatic ketone.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone have been explored in various studies. For example, the hydrolysis of similar compounds leads to the formation of dibenzoylmethane and oxalic acid, indicating their potential utility in chemical synthesis processes. The reactivity of these compounds with aniline or p-toluidine to yield pyrrolones highlights their versatility in forming heterocyclic structures, which are of interest in organic chemistry and pharmaceutical research (Kollenz et al., 1976).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of derivatives of this compound have been studied, providing insights into their chemical behavior and potential applications. For instance, investigations into the molecular modeling of pyridylindolizine derivatives containing phenyl and phenacyl groups reveal their geometric and electronic configurations, which could inform their use in materials science and molecular engineering (Cojocaru et al., 2013).
Anti-inflammatory and Analgesic Activity
Research into the biological activities of compounds structurally related to this compound includes the synthesis and evaluation of derivatives for their anti-inflammatory and analgesic effects. These studies contribute to the understanding of how structural modifications impact biological activity, potentially guiding the development of new therapeutic agents (Muchowski et al., 1985).
Aldose Reductase Inhibition
The exploration of bioisosteres for aldose reductase inhibitors has led to the synthesis of compounds like [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. These studies aim to discover more potent inhibitors for managing complications related to diabetes, demonstrating the potential of this compound derivatives in medicinal chemistry (Nicolaou et al., 2004).
Material Science Applications
The synthesis and characterization of novel compounds derived from this compound have implications for materials science, particularly in the development of polymers with specific properties. Studies on the synthesis of boric acid ester intermediates with benzene rings and their structural characterization provide a foundation for the development of new materials with potential applications in various industries (Huang et al., 2021).
Properties
IUPAC Name |
(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHATMUSYQHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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